Tetrathiafulvalene

Catalog No.
S567851
CAS No.
31366-25-3
M.F
C6H4S4
M. Wt
204.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrathiafulvalene

CAS Number

31366-25-3

Product Name

Tetrathiafulvalene

IUPAC Name

2-(1,3-dithiol-2-ylidene)-1,3-dithiole

Molecular Formula

C6H4S4

Molecular Weight

204.4 g/mol

InChI

InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H

InChI Key

FHCPAXDKURNIOZ-UHFFFAOYSA-N

SMILES

C1=CSC(=C2SC=CS2)S1

Synonyms

1,4,5,8-tetrathiafulvalene, 2-(1,3-dithiol-2-ylidene)-1,3-dithiole, bis-1,3-dithiole, delta-2,2'-bi-1,3-dithiole, NSC-222862, tetrathiafulvalene

Canonical SMILES

C1=CSC(=C2SC=CS2)S1

Synthesis and Properties:

Tetrathiafulvalene (TTF), an organosulfur compound with the formula (C₃H₂S₂)₂, was first synthesized in 1970. It is structurally related to the hydrocarbon fulvalene, where four CH groups are replaced by sulfur atoms. TTF is a solid at room temperature with a melting point of 116-119 °C . It is soluble in organic solvents but insoluble in water.

Significance in Molecular Electronics:

TTF has played a crucial role in the development of molecular electronics, a field that explores the use of individual molecules as electronic components. This significance stems from its unique electronic properties:

  • Donor molecule: TTF acts as a strong electron donor, readily losing an electron to form a positively charged cation radical (TTF⁺). This ability to donate electrons makes TTF valuable in the construction of molecular-scale electronic devices like transistors and solar cells .
  • Conductivity: TTF exhibits anisotropic conductivity, meaning its electrical conductivity varies depending on the direction of current flow. This property allows for the development of materials with specific conductive characteristics.
  • Stacking: TTF molecules have a tendency to stack in a face-to-face manner due to weak intermolecular interactions. This segregated stack motif influences the overall conductivity and other electronic properties of TTF-based materials .

Derivatives and Applications:

Research on TTF has led to the development of numerous derivatives with modified properties for specific applications. Some well-studied examples include:

  • Tetramethyltetrathiafulvalene (Me₄TTF): This derivative exhibits enhanced solubility and improved processibility compared to TTF, making it suitable for device fabrication .
  • Tetramethylselenafulvalenes (TMTSFs): These derivatives exhibit superconductivity at low temperatures, making them valuable for studying the phenomenon at the molecular level .
  • Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): This derivative is another important superconductor with potential applications in high-efficiency energy devices .

Tetrathiafulvalene is an organosulfur compound with the molecular formula (C3H2S2)2(C_3H_2S_2)_2. This compound is structurally related to fulvalene, where four carbon atoms are replaced by sulfur atoms. Tetrathiafulvalene is notable for its strong electron-donating properties and has been extensively studied in the context of molecular electronics, particularly for its role in charge transfer and conductivity in organic materials . The compound can exist in multiple oxidation states, which allows it to function effectively as a redox-active building block in various applications .

TTF functions as an electron donor in molecular electronics. When combined with electron acceptors, TTF can form charge-transfer complexes with interesting electrical properties. The specific mechanism of conductivity in these materials depends on the particular acceptor molecule and the arrangement of the donor-acceptor pair within the crystal structure [].

  • Flammability: TTF is combustible [].
  • Safety Hazards: While detailed toxicity data is limited, standard precautions for handling organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood [].
, particularly involving oxidation. It can be oxidized to form stable radical cations and dications, which are crucial for its applications in electronic materials. The oxidation process leads to the formation of aromatic structures from the original dithiolylidene rings, enhancing stability through resonance .

In a systematic study, it was observed that tetrathiafulvalene reacts with water under different conditions, leading to various products depending on the oxidation state. For instance, when tetrathiafulvalene is oxidized to its radical cation state, it remains stable in the presence of water unless exposed to light, which can induce further reactions .

The synthesis of tetrathiafulvalene typically involves the coupling of cyclic sulfur-containing compounds. A common method starts with 1,3-dithiole-2-thione, which undergoes methylation followed by reduction to yield tetrathiafulvalene. Recent synthetic advances have introduced one-pot reactions that streamline the preparation of tetrathiafulvalene derivatives by utilizing terminal alkynes and forming heterocyclic rings through transalkylation reactions .

Key Synthesis Steps:

  • Preparation of 1,3-dithiole-2-thione: Starting material.
  • Methylation: Increases reactivity.
  • Reduction: Converts intermediates into tetrathiafulvalene.

Tetrathiafulvalene has a wide range of applications primarily due to its electronic properties:

  • Molecular Electronics: Used as a key component in organic semiconductors and conductive materials.
  • Superconductors: Certain salts derived from tetrathiafulvalene exhibit superconducting properties at room temperature.
  • Redox Switches: Utilized in molecular switches and sensors due to its ability to change oxidation states reversibly .
  • Supramolecular Chemistry: Acts as a building block for constructing complex molecular architectures that can perform specific functions.

Studies on the interactions of tetrathiafulvalene reveal its ability to engage in mixed-valence interactions and form stable complexes with other molecules. These interactions are critical for applications in molecular electronics where charge transport properties are enhanced through π-π stacking and charge delocalization . The behavior of tetrathiafulvalene in different environments (e.g., aqueous vs. organic solvents) has also been investigated to understand its stability and reactivity under various conditions.

Tetrathiafulvalene shares structural and functional similarities with several other compounds, particularly those that are also electron-rich or redox-active. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
TetrathiafulvaleneOrganosulfurStrong electron donor; forms stable radical cations
TetramethyltetrathiafulvaleneDerivativeExhibits superconducting properties
Bis(ethylenedithio)tetrathiafulvaleneCharge-transfer saltHigh electrical conductivity; used in organic superconductors
TetraselenafulvaleneSelenium analogSimilar electronic properties but different stability
TetramethylselenafulvenesSelenium-basedExhibits unique conductivity characteristics

Tetrathiafulvalene stands out due to its robust electron-donating ability and versatility in forming complex molecular structures that are essential for advanced electronic applications. Its unique ability to undergo multiple oxidation states while maintaining stability makes it a critical component in the development of new materials for electronics and photonics .

XLogP3

2.5

UNII

HY1EN16W9T

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31366-25-3

Wikipedia

Tetrathiafulvalene

General Manufacturing Information

1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-: ACTIVE

Dates

Modify: 2023-08-15

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